24-Hydroxyursolic acid
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Overview
Description
24-Hydroxyursolic acid is a naturally occurring pentacyclic triterpenoid compound derived from ursolic acid. It is found in various plants and is known for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties . This compound has gained significant attention in recent years due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 24-Hydroxyursolic acid can be synthesized from ursolic acid through a series of hydroxylation reactions. One common method involves the use of specific enzymes, such as cytochrome P450 monooxygenases, which catalyze the hydroxylation at the C-24 position . The reaction conditions typically include the presence of oxygen and cofactors like NADPH.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as the leaves of Diospyros kaki (Persimmon) . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 24-Hydroxyursolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 23-hydroxyursolic acid.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of different analogs.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide (SeO2) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction under mild conditions.
Substitution: Various organic reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of ursolic acid, which exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 24-hydroxyursolic acid involves several molecular targets and pathways:
Apoptosis Induction: It activates caspase-3 and poly(ADP-ribose) polymerase (PARP), leading to programmed cell death in cancer cells.
AMP-Activated Protein Kinase (AMPK) Activation: It activates AMPK, which plays a critical role in cellular energy homeostasis and exhibits anticancer effects by inhibiting cyclooxygenase-2 (COX-2) expression.
p53 Pathway: It phosphorylates p53 at Ser15, enhancing its tumor suppressor functions.
Comparison with Similar Compounds
24-Hydroxyursolic acid is unique compared to other similar compounds due to its specific hydroxylation at the C-24 position. Some similar compounds include:
23-Hydroxyursolic Acid: Another hydroxylated derivative of ursolic acid with similar anticancer properties.
Corosolic Acid: Known for its antidiabetic and anti-inflammatory effects.
Oleanolic Acid: A triterpenoid with similar biological activities but different structural modifications.
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,23+,24+,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
NZCULBURCGAPSF-OQCQIIONSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
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